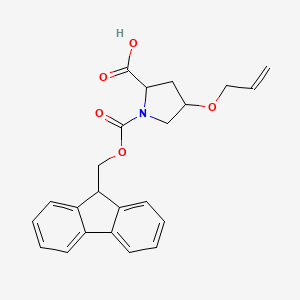

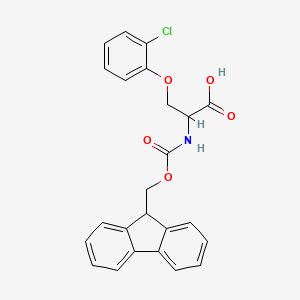

(4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

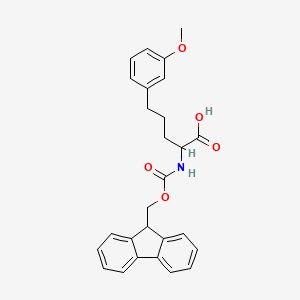

(4R)-1-Fmoc-4-(2-Propen-1-yloxy)-L-Prolin ist ein Derivat von Prolin, einer Aminosäure, die eine entscheidende Rolle bei der Biosynthese von Proteinen spielt. Diese Verbindung zeichnet sich durch das Vorhandensein einer Fluorenylmethyloxycarbonyl (Fmoc)-Schutzgruppe und eines Propenyloxy-Substituenten aus. Die Fmoc-Gruppe wird üblicherweise in der Peptidsynthese verwendet, um die Aminogruppe zu schützen, so dass selektive Reaktionen an anderen Stellen möglich sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4R)-1-Fmoc-4-(2-Propen-1-yloxy)-L-Prolin beinhaltet typischerweise den Schutz der Aminogruppe von L-Prolin mit der Fmoc-Gruppe, gefolgt von der Einführung des Propenyloxy-Substituenten. Die Reaktionsbedingungen umfassen häufig die Verwendung von Basenkatalysatoren und organischen Lösungsmitteln, um die Schutz- und Substitutionsreaktionen zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Peptidsynthesizern umfassen. Diese Maschinen können die sequentielle Zugabe von Schutzgruppen und Substituenten effizient durchführen und so eine hohe Reinheit und Ausbeute des Endprodukts gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

(4R)-1-Fmoc-4-(2-Propen-1-yloxy)-L-Prolin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Propenyloxy-Gruppe kann oxidiert werden, um Epoxide oder andere sauerstoffhaltige Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Fmoc-Gruppe zu entfernen und die freie Aminogruppe freizulegen.

Substitution: Die Propenyloxy-Gruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) können unter milden Bedingungen verwendet werden.

Reduktion: Piperidin wird üblicherweise verwendet, um die Fmoc-Gruppe zu entfernen.

Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart von Basenkatalysatoren verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Epoxide, freie Aminoderivate und verschiedene substituierte Prolin-Derivate.

Wissenschaftliche Forschungsanwendungen

(4R)-1-Fmoc-4-(2-Propen-1-yloxy)-L-Prolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird bei der Synthese von Peptiden und anderen komplexen Molekülen verwendet.

Biologie: Die Verbindung kann verwendet werden, um Protein-Protein-Wechselwirkungen und Enzymmechanismen zu untersuchen.

Industrie: Die Verbindung wird bei der Herstellung von Pharmazeutika und Feinchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von (4R)-1-Fmoc-4-(2-Propen-1-yloxy)-L-Prolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Fmoc-Gruppe schützt die Aminogruppe, so dass selektive Reaktionen an anderen Stellen möglich sind. Die Propenyloxy-Gruppe kann an verschiedenen chemischen Reaktionen teilnehmen und so die Bildung komplexer Strukturen erleichtern.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline can undergo various chemical reactions, including:

Oxidation: The propenyloxy group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to remove the Fmoc group, revealing the free amino group.

Substitution: The propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Piperidine is commonly used to remove the Fmoc group.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of base catalysts.

Major Products Formed

The major products formed from these reactions include epoxides, free amino derivatives, and various substituted proline derivatives.

Wissenschaftliche Forschungsanwendungen

(4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline has several applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: The compound can be used to study protein-protein interactions and enzyme mechanisms.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (4R)-1-Fmoc-4-(2-propen-1-yloxy)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The propenyloxy group can participate in various chemical reactions, facilitating the formation of complex structures.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

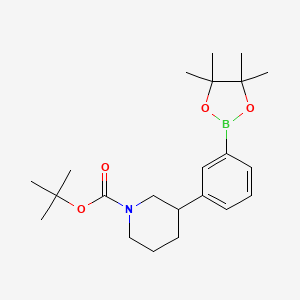

(4R)-1-Boc-4-(2-Propen-1-yloxy)-D-Prolin: Ähnlich in der Struktur, aber mit einer Boc (tert-Butyloxycarbonyl)-Schutzgruppe anstelle von Fmoc.

2-(2-Propen-1-yloxy)methyl)oxiran: Enthält eine Propenyloxy-Gruppe, aber es fehlt das Prolin-Rückgrat.

Einzigartigkeit

(4R)-1-Fmoc-4-(2-Propen-1-yloxy)-L-Prolin ist einzigartig durch die Kombination der Fmoc-Schutzgruppe und des Propenyloxy-Substituenten, die selektive Reaktionen und die Bildung komplexer Moleküle ermöglicht. Dies macht es besonders wertvoll in der Peptidsynthese und anderen Anwendungen, die eine präzise Kontrolle über chemische Reaktionen erfordern.

Eigenschaften

Molekularformel |

C23H23NO5 |

|---|---|

Molekulargewicht |

393.4 g/mol |

IUPAC-Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enoxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H23NO5/c1-2-11-28-15-12-21(22(25)26)24(13-15)23(27)29-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,26) |

InChI-Schlüssel |

DKEBEAHDNLTAPW-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B12304381.png)

![6H-Dibenzo[b,d]pyran-6-one, 2,3,4,4a-tetrahydro-2,3,7-trihydroxy-9-methoxy-4a-methyl-, (2R,3R,4aR)-rel-](/img/structure/B12304424.png)

![5-[[[2-(4-Phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B12304471.png)